2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid
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Overview
Description
Pralatrexate, sold under the brand name Folotyn, is a medication primarily used for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It is a dihydrofolate reductase inhibitor, which means it interferes with the folate pathway, crucial for DNA synthesis and cell proliferation . Pralatrexate was approved for medical use in the United States in September 2009 .
Preparation Methods
Pralatrexate is synthesized through a series of chemical reactions starting from 10-propargyl-10-methoxycarbonyl-4-deoxy-4-amino-10-deaza pteroic acid methyl ester. The synthetic route involves saponification, decarboxylation, and reactions with L-diethyl glutamate, followed by another saponification step to yield the final product . Industrial production methods focus on optimizing yield and purity, often achieving a purity level of over 90% .
Chemical Reactions Analysis
Pralatrexate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for pralatrexate due to its stable structure.
Substitution: Pralatrexate can undergo substitution reactions, particularly at the pteridine ring.
Polyglutamylation: Catalyzed by folylpolyglutamate synthetase, this reaction increases the cellular retention of pralatrexate.
Common reagents include folylpolyglutamate synthetase for polyglutamylation and various solvents for purification steps. Major products formed include polyglutamylated derivatives, which have enhanced cellular retention and efficacy .
Scientific Research Applications
Pralatrexate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antifolate mechanisms.
Biology: Helps in understanding folate metabolism and transport.
Industry: Used in the development of new antifolate drugs and combination therapies.
Mechanism of Action
Pralatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for converting dihydrofolate to tetrahydrofolate, a form of folate required for DNA synthesis . It has a high affinity for the reduced folate carrier, which is overexpressed in cancer cells, leading to increased drug uptake and retention . This selective uptake makes pralatrexate more effective in targeting cancer cells while sparing normal cells .
Comparison with Similar Compounds
Pralatrexate is often compared to other antifolates like methotrexate and aminopterin. Unlike methotrexate, pralatrexate has a higher affinity for the reduced folate carrier, resulting in better accumulation in cancer cells . This makes it more potent and effective in treating drug-resistant PTCL . Other similar compounds include pemetrexed and raltitrexed, which also target the folate pathway but differ in their specific mechanisms and clinical applications .
Pralatrexate stands out due to its unique ability to be efficiently internalized and retained in tumor cells, making it a valuable addition to the arsenal of antifolate drugs .
Properties
IUPAC Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861383 |
Source
|
Record name | N-{4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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